molecular formula C7H8F2N2O B12826558 (2,4-Difluoro-6-methoxyphenyl)hydrazine

(2,4-Difluoro-6-methoxyphenyl)hydrazine

Cat. No.: B12826558
M. Wt: 174.15 g/mol
InChI Key: DIMPAONATJWTKQ-UHFFFAOYSA-N
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Description

(2,4-Difluoro-6-methoxyphenyl)hydrazine is an organic compound with the molecular formula C7H8F2N2O It is a hydrazine derivative characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluoro-6-methoxyphenyl)hydrazine typically involves the reaction of 2,4-difluoro-6-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-6-methoxyphenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azobenzenes or nitroso derivatives.

    Reduction: It can be reduced to form the corresponding amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Azobenzenes, nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

(2,4-Difluoro-6-methoxyphenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-6-methoxyphenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Difluoro-4-methoxyphenyl)hydrazine
  • (2,4-Dichloro-6-methoxyphenyl)hydrazine
  • (2,4-Difluoro-6-methoxybenzohydrazide)

Uniqueness

(2,4-Difluoro-6-methoxyphenyl)hydrazine is unique due to the specific arrangement of fluorine and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C7H8F2N2O

Molecular Weight

174.15 g/mol

IUPAC Name

(2,4-difluoro-6-methoxyphenyl)hydrazine

InChI

InChI=1S/C7H8F2N2O/c1-12-6-3-4(8)2-5(9)7(6)11-10/h2-3,11H,10H2,1H3

InChI Key

DIMPAONATJWTKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)NN

Origin of Product

United States

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